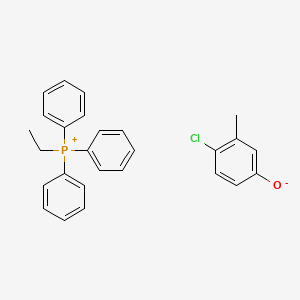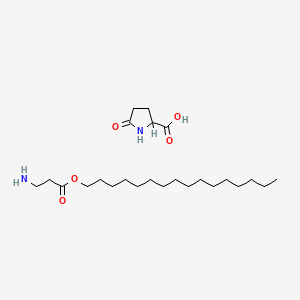
Einecs 255-398-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 255-398-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in the chemical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(NHNH2)CN+CH3C(O)CH3→CH3C(N=N)C(CH3)CN+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes the purification of the product through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the presence of a solvent such as toluene or benzene. The reaction conditions are carefully controlled to ensure the efficient generation of free radicals.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers to form polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).
Applications De Recherche Scientifique
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a radical initiator in the polymerization of various monomers. This compound is essential in the synthesis of polymers and copolymers, which are used in the production of plastics, adhesives, and coatings.
Biology
In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage in cells and tissues.
Medicine
In medicine, this compound is used in the development of drug delivery systems. The polymers synthesized using 2,2’-azobis(2-methylpropionitrile) can be engineered to release drugs in a controlled manner, improving the efficacy and safety of treatments.
Industry
In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is used in the production of various polymer-based products. Its ability to initiate polymerization reactions makes it a valuable component in the manufacture of plastics, rubbers, and resins.
Mécanisme D'action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. Upon heating, the compound decomposes to form nitrogen gas and two free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of free radicals.
Comparaison Avec Des Composés Similaires
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and stability. It is often compared to other radical initiators such as benzoyl peroxide and potassium persulfate.
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator, benzoyl peroxide decomposes to form benzoyloxy radicals, which can initiate polymerization reactions. it is less stable than 2,2’-azobis(2-methylpropionitrile) and requires more stringent storage conditions.
Potassium Persulfate: This compound is also used as a radical initiator, particularly in aqueous polymerization reactions. It decomposes to form sulfate radicals, which can initiate polymerization. Potassium persulfate is less efficient than 2,2’-azobis(2-methylpropionitrile) and is often used in combination with other initiators to enhance its performance.
Propriétés
Numéro CAS |
41489-06-9 |
|---|---|
Formule moléculaire |
C24H46N2O5 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
hexadecyl 3-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H39NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20;7-4-2-1-3(6-4)5(8)9/h2-18,20H2,1H3;3H,1-2H2,(H,6,7)(H,8,9) |
Clé InChI |
SCXSVDBMIBKZOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CCN.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


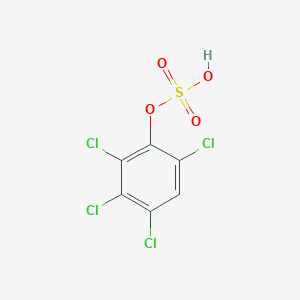


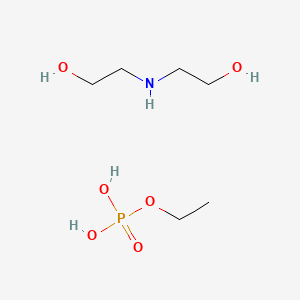
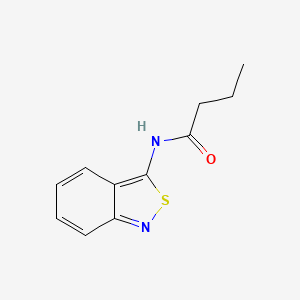

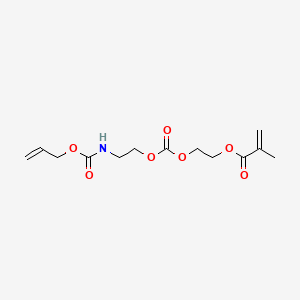
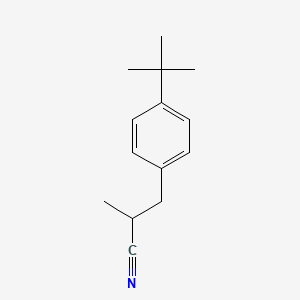

![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)

